3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Description
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18N2O6S2 and its molecular weight is 398.45. The purity is usually 95%.
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Biological Activity
The compound 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiazolidinediones are known for their role in diabetes management and exhibit various other biological properties.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolidine ring fused with a sulfonyl group and a piperidine moiety. This unique combination may enhance its biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₄S |
Molecular Weight | 318.38 g/mol |
CAS Number | Not specified |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Antidiabetic Activity
Thiazolidinediones, including derivatives like the compound , are primarily recognized for their antidiabetic properties. They act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.
A study examining various thiazolidinedione derivatives highlighted that modifications on the thiazolidine ring significantly influence their efficacy. For instance, compounds with specific substitutions exhibited enhanced insulin-sensitizing effects compared to standard drugs like pioglitazone .
In Vitro Studies
In vitro studies have shown that thiazolidinedione derivatives can inhibit several enzymes relevant to metabolic pathways. For example:
- Aldose Reductase : Inhibition of this enzyme can reduce complications associated with diabetes by preventing sorbitol accumulation.
- Lipoxygenase : Some derivatives demonstrated good potential for lipoxygenase inhibition, which is significant given the enzyme's role in inflammatory processes .
Antimicrobial Activity
Thiazolidinediones have also been found to possess antimicrobial properties. Research indicates that certain derivatives exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with specific substitutions on the thiazolidine ring .
Case Studies
- Datar et al. Study : This research focused on synthesizing and evaluating various thiazolidinedione derivatives for their antidiabetic activity. The study found that certain compounds were more effective than pioglitazone in reducing blood glucose levels in animal models .
- Badiger et al. Study : This investigation synthesized novel thiazolidinediones and assessed their biological activity using the alloxan-induced diabetic rat model. The results indicated significant reductions in blood glucose levels, suggesting strong antidiabetic potential .
The biological activity of this compound can be attributed to several mechanisms:
- PPAR-γ Agonism : Enhances insulin sensitivity and regulates glucose metabolism.
- Enzyme Inhibition : Reduces the activity of enzymes involved in glucose and lipid metabolism.
- Anti-inflammatory Effects : Through lipoxygenase inhibition, it may mitigate inflammation associated with metabolic disorders.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S2/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWWQUSWBWODHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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